

A Comparative Guide to the X-ray Crystal Structure of Brominated Picolinate Derivatives

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Compound of Interest

Compound Name: **Methyl 6-bromo-3-hydroxypicolinate**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to **Methyl 6-bromo-3-hydroxypicolinate**. Due to the limited public availability of the crystal structure for **Methyl 6-bromo-3-hydroxypicolinate**, this guide focuses on closely related brominated picolinic acid and pyridine derivatives to offer valuable structural insights for researchers in medicinal chemistry and materials science. The data presented herein, including crystallographic parameters and experimental protocols, serves as a foundational resource for understanding structure-activity relationships and guiding the design of novel compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of selected brominated picolinate and pyridine derivatives. These compounds share structural similarities with **Methyl 6-bromo-3-hydroxypicolinate** and provide a basis for structural comparison.

Compound	Formul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
3-											
Brom olinic acid	C ₆ H ₄ BrN O ₂	Ortho mbic	Pna ₂ ¹	14.3 975(12)	7.57 73(7)	12.2 500(10)	90	90	90	1336.4(2)	8
2-											
Bromo-3-hydroxy-6-methyl-2-ylpyridine[1]	C ₆ H ₆ BrN O	Ortho mbic	Pnma	11.4 484(19)	9.09 14(15)	13.2 30(2)	90	90	90	1377.1(4)	8
Zwett erion 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)ethyl]methyl}phenylmethane											
Zwett erion 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)ethyl]methyl}phenylmethane	C ₁₂ H ₁₆ Br NO ₅	Monocl inic	P2 ₁ /n	8.83 35(3)	15.0 065(5)	10.7 454(4)	90	101. 996(2)	90	1391.24(9)	4

yl}ph
enol
ate[2
]

Note: Crystal structure data for **Methyl 6-bromo-3-hydroxypicolinate** is not currently available in major public crystallographic databases. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocols

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives can be achieved through various organic chemistry methodologies. A general procedure for the synthesis of a picolinate ester, which can be adapted for **Methyl 6-bromo-3-hydroxypicolinate**, is outlined below.[3]

General Synthesis of Diethyl 4-(Benzylxy)pyridine-2,6-dicarboxylate:[3]

- Reaction Setup: Diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate and potassium carbonate are dissolved in acetonitrile (ACN).[3]
- Addition of Reagent: Benzyl bromide is added dropwise to the solution.[3]
- Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere and refluxed for 4 hours.[3]
- Work-up: The residual carbonate is filtered off, and the solvent is removed under reduced pressure.[3]
- Crystallization: Crystals suitable for single-crystal X-ray diffraction can be obtained by dissolving the crude product in a suitable solvent (e.g., hexane) and leaving it at a low temperature (e.g., 4°C) overnight.[3]

Single-Crystal X-ray Diffraction Analysis

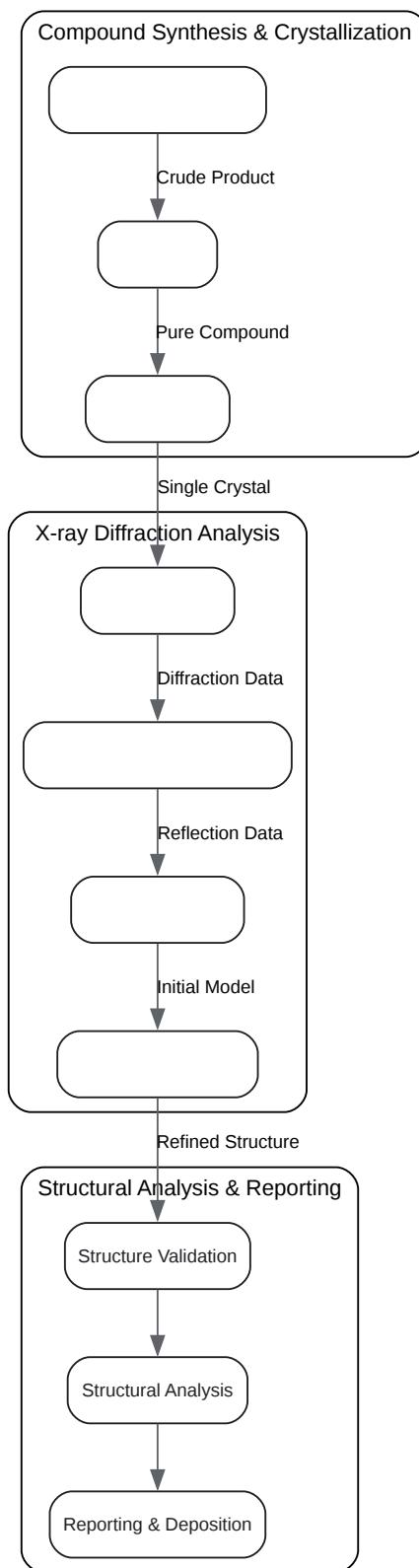
High-quality single crystals are selected and mounted on a diffractometer for X-ray analysis. The following is a typical experimental workflow for small molecule crystallography.[4]

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. Data collection strategies involve a series of rotations and exposures to capture a complete and redundant set of diffraction spots.
- Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
- Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

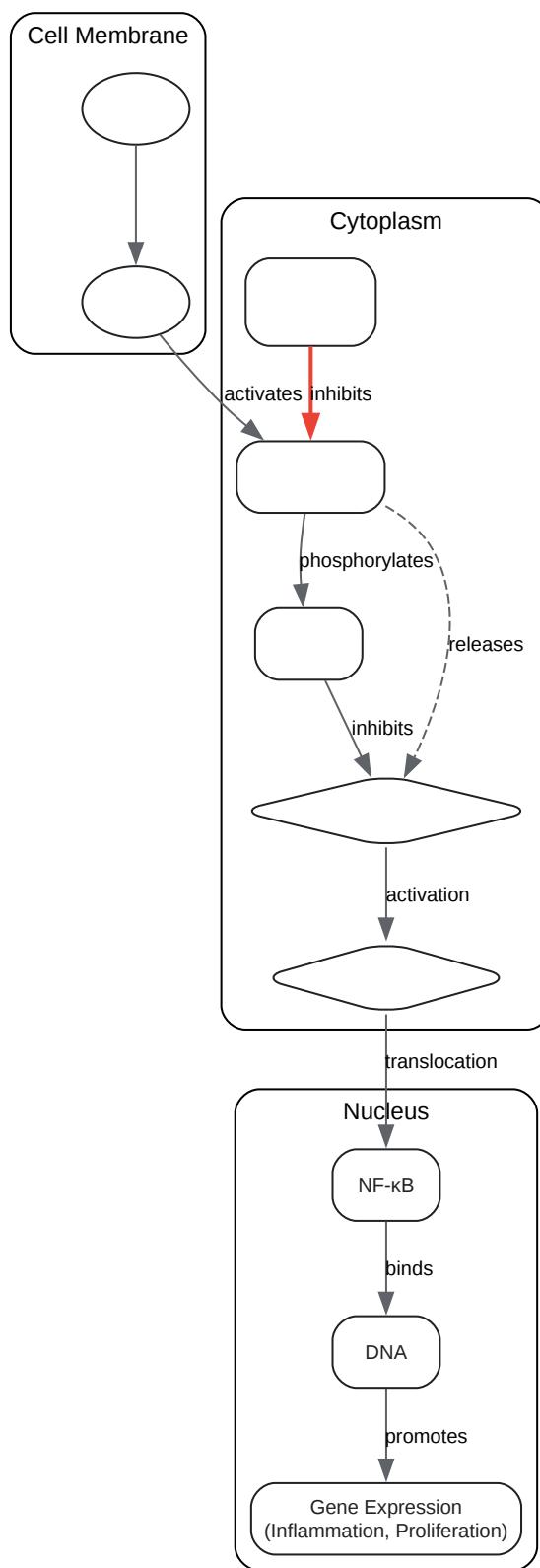


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Caption: Experimental workflow for X-ray crystal structure analysis.

Potential Signaling Pathway: NF-κB Inhibition

Pyridine derivatives have been shown to modulate various biological pathways. One such pathway of significant interest in drug discovery is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. Some pyridine N-oxide derivatives have been found to inhibit NF-κB activation.^[5] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by a hypothetical brominated picolinate derivative.



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Caption: Potential inhibition of the NF-κB signaling pathway.

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